molecular formula C12H18N2O2 B8354141 N,N-Dimethyl-4-(4-nitrophenyl)butylamine

N,N-Dimethyl-4-(4-nitrophenyl)butylamine

Cat. No.: B8354141
M. Wt: 222.28 g/mol
InChI Key: FXYFWIAZPOSKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(4-nitrophenyl)butylamine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N,N-dimethyl-4-(4-nitrophenyl)butan-1-amine

InChI

InChI=1S/C12H18N2O2/c1-13(2)10-4-3-5-11-6-8-12(9-7-11)14(15)16/h6-9H,3-5,10H2,1-2H3

InChI Key

FXYFWIAZPOSKAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solid thus formed was added portion-wise over one hour to a stirred solution of 275 ml. of a 0.94 molar solution of borane in tetrahydrofuran. Following complete addition of the solid, the reaction mixture was heated at reflux for twelve hours, and then cooled to 0° C. in an ice bath. The reaction mixture was diluted by the dropwise addition of 75 ml. of 2 N hydrochloric acid. The reaction solvent was then removed by evaporation under reduced pressure, and the residue was dissolved in 100 ml. of concentrated hydrochloric acid and heated at reflux for one hour. The acidic mixture then was cooled and made alkaline by the addition of 5 N sodium hydroxide. The alkaline solution was extracted several times with diethyl ether, and the ethereal extracts were combined, washed with water and dried. Removal of the solvent by evaporation under reduced pressure afforded 18.4 g. of N,N-dimethyl-4-(4-nitrophenyl)butylamine. The amine thus formed was dissolved in diethyl ether containing hydrogen chloride, whereupon a solid precipitate formed. Crystallization of the precipitate from 150 ml. isopropanol afforded 18.1 g. of N,N-dimethyl-4-(4-nitrophenyl)butylaminium chloride. M.P. 143°-145° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-dimethyl-4-(4-nitrophenyl)butylaminium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.